N,N-Bis(3-fluorophenyl)nitrous amide
Description
N,N-Bis(3-fluorophenyl)nitrous amide is a nitrous amide derivative featuring two 3-fluorophenyl groups attached to a central nitrogen atom. Nitrous amides are characterized by the presence of a nitroso (–N=O) group and are studied for their diverse applications, including biochemical research, surfactants, and materials science. The fluorine substituents on the aromatic rings likely enhance electron-withdrawing effects, influencing reactivity, solubility, and stability compared to non-fluorinated analogs .
Properties
CAS No. |
60253-43-2 |
|---|---|
Molecular Formula |
C12H8F2N2O |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
N,N-bis(3-fluorophenyl)nitrous amide |
InChI |
InChI=1S/C12H8F2N2O/c13-9-3-1-5-11(7-9)16(15-17)12-6-2-4-10(14)8-12/h1-8H |
InChI Key |
OINZLBILCCBMHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N(C2=CC(=CC=C2)F)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Bis(3-fluorophenyl)nitrous amide can be synthesized through the reaction of N-monosubstituted carboxamides with nitrosyl cation, which is generated from nitrous acid in the presence of strong acids . The reaction involves a nucleophilic attack by the carboxamide on the nitrosyl cation, followed by the elimination of a proton to form the nitrosamide .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(3-fluorophenyl)nitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for oxidation, reducing agents such as hydrogen or metal hydrides for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted amides. These products can be further utilized in various chemical processes or as intermediates in the synthesis of more complex compounds.
Scientific Research Applications
N,N-Bis(3-fluorophenyl)nitrous amide has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Mechanism of Action
The mechanism of action of N,N-Bis(3-fluorophenyl)nitrous amide involves the formation of reactive electrophilic species that can alkylate nucleophilic sites on DNA and proteins . This alkylation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s molecular targets include guanine-cytosine centers in DNA, which are particularly susceptible to alkylation .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on nitrous amides significantly affect their physical and chemical behavior. Below is a comparison with key analogs:
Key Observations :
Reactivity Differences :
- The fluorophenyl groups in the target compound may reduce nucleophilicity at the nitrogen center compared to alkyl-substituted nitrous amides, altering reaction pathways in substitution or addition reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
